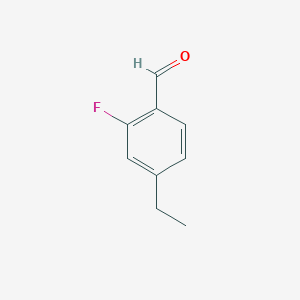

4-Ethyl-2-fluorobenzaldehyde

Description

BenchChem offers high-quality 4-Ethyl-2-fluorobenzaldehyde suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Ethyl-2-fluorobenzaldehyde including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

4-ethyl-2-fluorobenzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9FO/c1-2-7-3-4-8(6-11)9(10)5-7/h3-6H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AQQKZHKLCHZBKZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC(=C(C=C1)C=O)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9FO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

152.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

4-Ethyl-2-fluorobenzaldehyde: A Technical Guide for Advanced Synthesis

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth technical overview of 4-Ethyl-2-fluorobenzaldehyde (CAS Number: 1176284-04-0), a substituted aromatic aldehyde with significant potential as a versatile building block in medicinal chemistry and materials science. As a Senior Application Scientist, the following content is structured to deliver not just procedural steps, but a foundational understanding of the causality behind experimental design, grounded in established chemical principles and supported by authoritative references.

Introduction and Strategic Importance

4-Ethyl-2-fluorobenzaldehyde enters the chemical landscape as a molecule of interest for several key reasons. The strategic placement of its functional groups—an aldehyde, an ortho-fluorine, and a para-ethyl group—creates a unique electronic and steric environment. The aldehyde serves as a versatile reactive handle for a multitude of chemical transformations. The ortho-fluorine atom significantly modulates the reactivity of the aldehyde through its strong electron-withdrawing inductive effect, making the carbonyl carbon more electrophilic.[1] Furthermore, fluorine substitution is a well-established strategy in drug discovery to enhance metabolic stability, binding affinity, and other pharmacokinetic properties.[2][3] The para-ethyl group provides a lipophilic handle that can be used to probe hydrophobic pockets in biological targets.

This guide will elucidate the known and projected physicochemical properties, propose a robust synthetic pathway, explore the expected reactivity, and discuss the potential applications of this valuable, commercially available intermediate.

Physicochemical and Spectroscopic Profile

While detailed experimental data for 4-Ethyl-2-fluorobenzaldehyde is not extensively published, a comprehensive profile can be constructed by examining its constituent parts and analogous compounds.

Table 1: Physicochemical Properties of 4-Ethyl-2-fluorobenzaldehyde and Related Analogues

| Property | 4-Ethyl-2-fluorobenzaldehyde | 2-Fluorobenzaldehyde | 4-Fluorobenzaldehyde | 4-Ethylbenzaldehyde |

| CAS Number | 1176284-04-0[4] | 446-52-6[5] | 459-57-4[6] | 4748-78-1[7] |

| Molecular Formula | C₉H₉FO | C₇H₅FO[5] | C₇H₅FO[6] | C₉H₁₀O[8] |

| Molecular Weight | 152.16 g/mol [9] | 124.11 g/mol [5] | 124.11 g/mol [6] | 134.18 g/mol [8] |

| Appearance | Not specified (likely liquid) | Colorless to light yellow liquid[5] | Colorless to slightly yellowish liquid[1] | Not specified (likely liquid) |

| Boiling Point | Not specified | 90-91 °C at 46 mmHg[10] | 181 °C[6] | Not specified |

| Melting Point | Not specified | -44.5 °C[10] | -10 °C[6] | Not specified |

| Density | Not specified | 1.178 g/mL at 25 °C[10] | 1.16 g/mL at 25 °C[6] | Not specified |

Spectroscopic Analysis (Predicted)

The spectroscopic signature of 4-Ethyl-2-fluorobenzaldehyde can be predicted with high confidence.

-

¹H NMR: The spectrum is expected to show a singlet for the aldehydic proton between δ 9.8-10.5 ppm. The aromatic region will display complex splitting patterns due to the fluorine coupling. The ethyl group will present as a quartet (CH₂) and a triplet (CH₃) in the upfield region.

-

¹³C NMR: The carbonyl carbon should appear significantly downfield (around 190 ppm). The carbon attached to the fluorine will show a large one-bond coupling constant (¹JCF).

-

IR Spectroscopy: A strong carbonyl (C=O) stretch is expected around 1700-1720 cm⁻¹. C-F stretching bands will be present in the 1200-1300 cm⁻¹ region.

-

Mass Spectrometry: The molecular ion peak (M⁺) would be observed at m/z 152. Common fragmentation patterns for benzaldehydes include the loss of a hydrogen radical ([M-H]⁺ at m/z 151) and the loss of the formyl group ([M-CHO]⁺ at m/z 123).[3]

Synthesis and Purification

Proposed Synthetic Workflow

Caption: Proposed two-step synthesis of 4-Ethyl-2-fluorobenzaldehyde.

Experimental Protocol (Proposed)

Step 1: Synthesis of 2-Fluoro-4-ethylbenzaldehyde (via a suitable precursor)

A more direct and likely industrial route would involve the formylation of 1-ethyl-3-fluorobenzene. This can be achieved through various methods, such as the Gattermann-Koch reaction (using CO and HCl with a Lewis acid catalyst) or Vilsmeier-Haack formylation. A representative procedure using a stable precursor is presented below, which is a common strategy in fine chemical synthesis.[12]

Materials:

-

1-Bromo-4-ethyl-2-fluorobenzene

-

Anhydrous Tetrahydrofuran (THF)

-

Magnesium turnings

-

Iodine crystal (as initiator)

-

Anhydrous N,N-Dimethylformamide (DMF)

-

1M Hydrochloric acid

-

Diethyl ether or Ethyl acetate

-

Anhydrous sodium sulfate

-

Silica gel for column chromatography

Procedure:

-

Grignard Reagent Formation: In a flame-dried, three-necked flask equipped with a reflux condenser, dropping funnel, and nitrogen inlet, place magnesium turnings (1.2 equivalents). Add a small crystal of iodine.

-

Add a solution of 1-bromo-4-ethyl-2-fluorobenzene (1.0 equivalent) in anhydrous THF dropwise via the dropping funnel to initiate the reaction. Maintain a gentle reflux.

-

Once the addition is complete, stir the mixture at room temperature for 1 hour to ensure complete formation of the Grignard reagent.

-

Formylation: Cool the reaction mixture to 0 °C in an ice bath. Add anhydrous DMF (1.5 equivalents) dropwise, maintaining the temperature below 10 °C.

-

After the addition, allow the mixture to warm to room temperature and stir for 2-3 hours.

-

Work-up and Purification: Quench the reaction by slowly adding 1M hydrochloric acid until the solution is acidic.

-

Extract the aqueous layer with diethyl ether or ethyl acetate (3 x 50 mL).

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Filter and concentrate the solvent under reduced pressure to obtain the crude product.

-

Purify the crude 4-Ethyl-2-fluorobenzaldehyde by column chromatography on silica gel.

Chemical Reactivity and Synthetic Applications

The reactivity of 4-Ethyl-2-fluorobenzaldehyde is dominated by the electrophilic nature of the aldehyde group, which is enhanced by the ortho-fluorine substituent. This makes it an excellent substrate for a variety of nucleophilic addition reactions.

Key Reaction Pathways

Caption: Key reaction pathways for 4-Ethyl-2-fluorobenzaldehyde.

-

Schiff Base Formation: Condensation with primary amines readily forms imines (Schiff bases), which are important intermediates in the synthesis of heterocyclic compounds and have applications as ligands in coordination chemistry.[13]

-

Knoevenagel Condensation: Reaction with active methylene compounds (e.g., malononitrile, ethyl acetoacetate) in the presence of a base will yield α,β-unsaturated products, which are valuable Michael acceptors.[13]

-

Oxidation: The aldehyde can be easily oxidized to the corresponding 4-ethyl-2-fluorobenzoic acid using standard oxidizing agents like potassium permanganate or Jones reagent. This carboxylic acid is another valuable synthetic intermediate.[12]

-

Reductive Amination: In a one-pot reaction with an amine and a reducing agent (e.g., sodium borohydride), the aldehyde can be converted into a secondary or tertiary amine, a common transformation in pharmaceutical synthesis.

-

Building Block for Heterocycles: Due to its functionality, this molecule is an ideal starting point for constructing various heterocyclic systems, such as quinolines, benzodiazepines, and other scaffolds of medicinal interest.[14]

Safety and Handling

A complete Safety Data Sheet (SDS) for 4-Ethyl-2-fluorobenzaldehyde is not widely available. However, based on supplier information and data from analogous compounds like 2-fluorobenzaldehyde and 4-fluorobenzaldehyde, the following precautions are mandated.[15]

Table 2: Hazard Identification and Safety Precautions

| Hazard Category | GHS Pictogram | Precautionary Statements |

| Acute Toxicity, Oral (Harmful if swallowed) | GHS07 (Warning)[4] | P264: Wash skin thoroughly after handling. P270: Do not eat, drink or smoke when using this product. P301+P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell. |

| Eye Irritation | GHS07 (Warning) | P280: Wear protective gloves/protective clothing/eye protection/face protection. P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. |

| General Handling | - | Use in a well-ventilated area, preferably in a chemical fume hood. Avoid inhalation of vapors. Avoid contact with skin and eyes. Keep away from heat, sparks, and open flames. Store in a cool, dry place in a tightly sealed container. |

Incompatible Materials: Strong oxidizing agents, strong bases, and strong reducing agents.[15]

Conclusion

4-Ethyl-2-fluorobenzaldehyde, CAS number 1176284-04-0, represents a strategically functionalized aromatic building block with considerable potential for innovation in drug discovery and materials science. While comprehensive public data on this specific molecule is limited, a robust understanding of its properties, synthesis, and reactivity can be confidently established through the analysis of its chemical analogues. Its enhanced electrophilicity and the presence of both fluoro and ethyl substituents make it a prime candidate for the synthesis of novel, high-value compounds. Researchers and development professionals are encouraged to consider this commercially available intermediate as a versatile tool in their synthetic endeavors.

References

-

PubChem. (n.d.). 4-Fluorobenzaldehyde. Retrieved from [Link]

-

ResearchGate. (2025, August 10). Ethyl 2-(4-fluorobenzylidene)-3-oxobutanoate: Synthesis, crystal structure and antimicrobial activities. Retrieved from [Link]

-

ACS Publications. (n.d.). The Many Roles for Fluorine in Medicinal Chemistry. Retrieved from [Link]

-

PubMed. (1991). Oxidation of substituted 4-fluorobenzaldehydes: application to the no-carrier-added syntheses of 4-[18F]fluoroguaiacol and 4-[18F]fluorocatechol. Retrieved from [Link]

-

ResearchGate. (n.d.). Scheme Synthesis of compounds 1-12. Retrieved from [Link]

-

European Journal of Chemistry. (n.d.). Synthesis, characterization and Hirshfeld surface analysis of 2-aminobenzothiazol with 4-fluorobenzoic acid co-crystal. Retrieved from [Link]

-

ResearchGate. (n.d.). Synthesis and characterization of 4-fluorobenzaldehyde thiosemicarbazone derivatives as corrosion inhibitors. Retrieved from [Link]

-

Organic Syntheses. (n.d.). Organic Syntheses Procedure. Retrieved from [Link]

-

National Institutes of Health. (n.d.). Synthesis, characterization and biological evaluation of novel N-(2-(pyrazin-2-yl-oxy)ethyl)-4-(trifluoromethoxy)benzamide scaffolds. Retrieved from [Link]

-

PubChem. (n.d.). 3-Ethyl-4-fluorobenzaldehyde. Retrieved from [Link]

-

IndiaMART. (n.d.). Fluoro Benzaldehyde. Retrieved from [Link]

-

ATB. (n.d.). 4-Ethylbenzaldehyde. Retrieved from [Link]

-

SpectraBase. (n.d.). 4-Ethyl-benzaldehyde. Retrieved from [Link]

-

PubChem. (n.d.). 4-Ethyl-2-methylbenzaldehyde. Retrieved from [Link]

-

Shandong Biotech. (n.d.). 4-Bromo-2-fluorobenzaldehyde. Retrieved from [Link]

-

mzCloud. (2017, April 19). 4 Ethylbenzaldehyde. Retrieved from [Link]

- Google Patents. (n.d.). CN105884591A - Preparation method of 2-fluoro-5-bromobenzaldehyde.

-

Liberty University. (n.d.). Novel Tandem Reaction to Synthesize Substituted Benzaldehydes. Retrieved from [Link]

Sources

- 1. m.indiamart.com [m.indiamart.com]

- 2. 2-Fluorobenzaldehyde(446-52-6) 1H NMR [m.chemicalbook.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. 4-Ethyl-2-fluorobenzaldehyde | 1176284-04-0 [chemicalbook.com]

- 5. chemimpex.com [chemimpex.com]

- 6. fluoryx.com [fluoryx.com]

- 7. spectrabase.com [spectrabase.com]

- 8. 3-Ethyl-4-fluorobenzaldehyde | C9H9FO | CID 10898878 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. CN101353297A - Synthetic method of 4-fluorobenzaldehyde - Google Patents [patents.google.com]

- 10. Oxidation of substituted 4-fluorobenzaldehydes: application to the no-carrier-added syntheses of 4-[18F]fluoroguaiacol and 4-[18F]fluorocatechol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Synthesis and characterization of novel N-(2-(pyrazin-2-yl-oxy)ethyl)-4-(trifluoromethoxy)benzamide scaffolds, and biological evaluation and molecular docking studies - PMC [pmc.ncbi.nlm.nih.gov]

- 13. rsc.org [rsc.org]

- 14. 4-Fluorobenzaldehyde | C7H5FO | CID 68023 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 15. pdf.benchchem.com [pdf.benchchem.com]

An In-depth Technical Guide to 4-Ethyl-2-fluorobenzaldehyde: Structure and Synthesis

Introduction: The Significance of Fluorinated Scaffolds

In the landscape of modern drug discovery and materials science, the strategic incorporation of fluorine atoms into organic molecules is a cornerstone of rational design. Fluorine's unique properties—high electronegativity, small van der Waals radius, and the ability to form strong C-F bonds—can profoundly modulate a molecule's metabolic stability, lipophilicity, and binding affinity. 4-Ethyl-2-fluorobenzaldehyde is a valuable substituted benzaldehyde that serves as a critical building block for more complex molecular architectures.[1] Its utility lies in the precise arrangement of its functional groups: an aldehyde for subsequent derivatization, an ethyl group to modulate steric and electronic properties, and a fluorine atom positioned ortho to the aldehyde, which influences both reactivity and conformation. This guide provides a comprehensive overview of its structure and a detailed, field-proven methodology for its synthesis via directed ortho-metallation, offering insights into the causality behind the experimental design.

Molecular Profile and Physicochemical Properties

4-Ethyl-2-fluorobenzaldehyde is a distinct chemical entity characterized by a benzene ring substituted with three different functional groups at positions 1, 2, and 4. The structural arrangement dictates its chemical behavior and potential applications.

Chemical Structure: The molecule consists of a benzaldehyde core with a fluorine atom at the C2 position (ortho to the formyl group) and an ethyl group at the C4 position (para to the formyl group).

-

IUPAC Name: 4-ethyl-2-fluorobenzaldehyde

-

Molecular Formula: C₉H₉FO[2]

-

SMILES: CCC1=CC(=C(C=C1)C=O)F[2]

-

InChI Key: AQQKZHKLCHZBKZ-UHFFFAOYSA-N[2]

The key physicochemical properties are summarized in the table below, derived from computed data and available chemical supplier information.

| Property | Value | Source |

| Molecular Weight | 152.16 g/mol | PubChem[3] |

| Monoisotopic Mass | 152.063743068 Da | PubChem[2][3] |

| CAS Number | 1176284-04-0 | ChemicalBook[4] |

| XLogP3-AA (Predicted) | 2.3 | PubChem[3] |

| Hydrogen Bond Donor Count | 0 | PubChem[3] |

| Hydrogen Bond Acceptor Count | 2 | PubChem[3] |

| Rotatable Bond Count | 2 | PubChem[3] |

Regioselective Synthesis via Directed ortho-Metallation (DoM)

The synthesis of specifically substituted aromatic compounds often presents a challenge in controlling regioselectivity. For 4-Ethyl-2-fluorobenzaldehyde, direct electrophilic formylation of 3-ethylfluorobenzene would likely yield a mixture of isomers due to the competing directing effects of the ethyl and fluoro groups. A more elegant and highly regioselective approach is the Directed ortho-Metallation (DoM) strategy.

Strategic Rationale: Why DoM is the Superior Choice

The DoM reaction leverages the ability of a heteroatom-containing functional group to direct a strong base to deprotonate a specific, adjacent ortho position. In the case of a fluorobenzene substrate, the fluorine atom is a powerful ortho-directing group for lithiation.[5] Its high electronegativity makes the ortho protons more acidic, and its lone pairs can coordinate with the lithium cation of the organolithium base, effectively delivering the base to the desired position.[6][7] This circumvents the ambiguity of classical electrophilic aromatic substitution and provides a direct, high-yield pathway to the ortho-lithiated intermediate, which can then be trapped with an appropriate electrophile to install the desired functionality. For synthesizing an aldehyde, N,N-Dimethylformamide (DMF) is the quintessential formylating agent.[8]

Synthesis Workflow Visualization

The overall transformation from the starting material, 1-ethyl-3-fluorobenzene, to the final product is a two-step, one-pot process.

Caption: High-level workflow for the synthesis of 4-Ethyl-2-fluorobenzaldehyde.

Detailed Experimental Protocol

This protocol is a representative methodology based on established principles of directed ortho-metallation and should be performed by qualified personnel with appropriate safety precautions.

Materials & Reagents:

-

1-Ethyl-3-fluorobenzene (Starting Material)

-

n-Butyllithium (n-BuLi), 2.5 M solution in hexanes

-

Anhydrous Tetrahydrofuran (THF)

-

N,N-Dimethylformamide (DMF), anhydrous

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Diethyl ether

-

Magnesium sulfate (MgSO₄), anhydrous

-

Standard laboratory glassware, dried in an oven and cooled under an inert atmosphere (N₂ or Ar)

-

Magnetic stirrer and stir bar

-

Low-temperature cooling bath (e.g., dry ice/acetone)

Procedure:

-

Reaction Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, a rubber septum, and a nitrogen inlet. Maintain a positive pressure of inert gas throughout the reaction.

-

Initial Solution: To the flask, add 1-ethyl-3-fluorobenzene (1.0 eq) and anhydrous THF (approx. 0.2 M concentration). Cool the solution to -78 °C using a dry ice/acetone bath.

-

Lithiation: While maintaining the temperature at -78 °C, slowly add n-butyllithium (1.1 eq) dropwise via syringe over 20-30 minutes. The causality for this slow addition at low temperature is critical: the lithiation is highly exothermic, and maintaining a low temperature prevents side reactions, such as benzylic lithiation at the ethyl group, and ensures the stability of the aryllithium intermediate.[9] Stir the resulting solution at -78 °C for 1 hour.

-

Formylation: After 1 hour, add anhydrous DMF (1.5 eq) dropwise to the reaction mixture, ensuring the internal temperature does not rise above -70 °C. The aryllithium intermediate is a potent nucleophile that readily attacks the electrophilic carbonyl carbon of DMF.[8]

-

Quenching and Workup: After stirring for an additional 1-2 hours at -78 °C, allow the reaction to warm slowly to 0 °C. Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution. This step hydrolyzes the intermediate adduct to form the final aldehyde product.

-

Extraction: Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x volume of aqueous layer). Combine the organic layers.

-

Purification: Wash the combined organic layers with water and then with brine. Dry the organic phase over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure.

-

Final Product Isolation: The crude product can be purified by flash column chromatography (silica gel, using a hexane/ethyl acetate gradient) to yield 4-Ethyl-2-fluorobenzaldehyde as a pure substance.

Mechanistic Deep Dive

Understanding the reaction mechanism is paramount for troubleshooting and optimization. The DoM synthesis of 4-Ethyl-2-fluorobenzaldehyde proceeds through a well-defined pathway.

Mechanistic Pathway Visualization

The mechanism involves two primary stages: formation of the ortho-lithiated species followed by nucleophilic attack on the formylating agent.

Caption: Step-wise mechanism of Directed ortho-Metallation and formylation.

Step-wise Explanation:

-

Directed Deprotonation: The butyl anion (Bu⁻) from n-BuLi acts as a strong base. The lithium cation (Li⁺) coordinates to the electron-rich fluorine atom on the starting material. This proximity directs the butyl anion to abstract the most acidic proton, which is at the C2 position (ortho to the fluorine), forming the thermodynamically stable aryllithium intermediate and butane as a byproduct.[5]

-

Nucleophilic Attack: The newly formed aryllithium species is a powerful carbon-based nucleophile. It attacks the electrophilic carbonyl carbon of N,N-dimethylformamide (DMF). This breaks the C=O pi bond and forms a tetrahedral intermediate, a lithium alkoxide salt.

-

Hydrolysis: During the aqueous workup (e.g., with NH₄Cl/H₂O), the tetrahedral intermediate is protonated and subsequently collapses, eliminating dimethylamine to yield the final 4-Ethyl-2-fluorobenzaldehyde product.

Conclusion

4-Ethyl-2-fluorobenzaldehyde is a strategically important synthetic intermediate whose value is defined by the precise orientation of its functional groups. While various synthetic routes could be envisioned, the Directed ortho-Metallation (DoM) of 1-ethyl-3-fluorobenzene stands out as the most authoritative and regioselective method. This approach, grounded in the fundamental principles of organolithium chemistry, provides a reliable and scalable pathway for researchers in pharmaceutical and materials development. By understanding the underlying mechanism and the rationale for each experimental step, scientists can confidently employ this methodology to access this and other similarly complex fluorinated building blocks.

References

-

PubChem. (n.d.). 3-Ethyl-4-fluorobenzaldehyde. National Center for Biotechnology Information. Retrieved from [Link]

-

PubChemLite. (n.d.). 4-ethyl-2-fluorobenzaldehyde (C9H9FO). Retrieved from [Link]

-

Schlosser, M., et al. (2005). Substituent effects on the relative rates and free energies of ortho-lithiation reactions: families of fluorobenzenes. ResearchGate. Retrieved from [Link]

-

Chadwick, D. J., & Willbe, C. (1979). The lithiation of fluorinated benzenes and its dependence on solvent and temperature. Journal of the Chemical Society, Perkin Transactions 1. Retrieved from [Link]

-

Synlett. (2017). A Ligandless Palladium-Catalyzed Reductive Carbonylation of Aryl Iodides for the Synthesis of Aromatic Aldehydes. Organic Chemistry Portal. Retrieved from [Link]

- Google Patents. (n.d.). CN101712603B - Method for preparing halomethylbenzaldehyde by Grignard reaction.

- Google Patents. (n.d.). CN115124410A - Preparation method of 2-fluoro-4-hydroxybenzaldehyde.

-

University of Rochester. (n.d.). Directed (ortho) Metallation. Retrieved from [Link]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. PubChemLite - 4-ethyl-2-fluorobenzaldehyde (C9H9FO) [pubchemlite.lcsb.uni.lu]

- 3. 3-Ethyl-4-fluorobenzaldehyde | C9H9FO | CID 10898878 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 4-Ethyl-2-fluorobenzaldehyde | 1176284-04-0 [chemicalbook.com]

- 5. researchgate.net [researchgate.net]

- 6. The lithiation of fluorinated benzenes and its dependence on solvent and temperature - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]

- 7. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]

- 8. CN115124410A - Preparation method of 2-fluoro-4-hydroxybenzaldehyde - Google Patents [patents.google.com]

- 9. uwindsor.ca [uwindsor.ca]

An In-depth Technical Guide to 4-Ethyl-2-fluorobenzaldehyde: A Key Intermediate in Modern Synthesis

An Introduction to a Niche yet Significant Aromatic Aldehyde

4-Ethyl-2-fluorobenzaldehyde, a substituted aromatic aldehyde, represents a class of highly valuable yet specialized building blocks in the landscape of organic synthesis, particularly within the realms of pharmaceutical and materials science research. While not as extensively documented as its simpler analogue, 4-fluorobenzaldehyde, the strategic placement of an ethyl group at the para-position and a fluorine atom at the ortho-position to the formyl group imparts unique electronic and steric properties to the molecule. These characteristics make it a desirable intermediate for accessing complex molecular architectures.

This technical guide aims to provide a comprehensive overview of 4-Ethyl-2-fluorobenzaldehyde, consolidating available information on its synthesis, properties, and potential applications. It is designed for researchers, scientists, and drug development professionals who seek to leverage the distinct reactivity of this compound in their synthetic endeavors.

Physicochemical and Spectroscopic Profile

A thorough understanding of the physical and spectral properties of a compound is fundamental to its application in research and development.

Table 1: Physicochemical Properties of 4-Ethyl-2-fluorobenzaldehyde

| Property | Value | Reference |

| CAS Number | 1176284-04-0 | [1] |

| Molecular Formula | C₉H₉FO | [1] |

| Molecular Weight | 152.17 g/mol | [1] |

| Appearance | Not explicitly documented, likely a liquid or low-melting solid |

Spectroscopic Characterization:

-

¹H NMR: The proton NMR spectrum is expected to show a downfield singlet for the aldehydic proton (CHO). The aromatic region would display a complex splitting pattern due to the ortho and meta couplings of the three aromatic protons, further influenced by the fluorine atom. The ethyl group would present as a quartet for the methylene protons (-CH₂) and a triplet for the methyl protons (-CH₃).

-

¹³C NMR: The carbon NMR would feature a characteristic peak for the carbonyl carbon of the aldehyde. The aromatic carbons would show distinct signals, with the carbon attached to the fluorine atom exhibiting a large one-bond C-F coupling constant.

-

¹⁹F NMR: The fluorine NMR spectrum would display a singlet, with its chemical shift being indicative of the electronic environment of the fluorine atom on the aromatic ring.

-

IR Spectroscopy: The infrared spectrum would be characterized by a strong absorption band corresponding to the C=O stretching vibration of the aldehyde group. Other significant peaks would include C-H stretching vibrations of the aromatic ring and the ethyl group, as well as the C-F stretching vibration.

-

Mass Spectrometry: The mass spectrum would show a molecular ion peak corresponding to the molecular weight of the compound. Fragmentation patterns would likely involve the loss of the formyl group (CHO) and cleavage of the ethyl group.

Synthesis of 4-Ethyl-2-fluorobenzaldehyde: Plausible Synthetic Strategies

Detailed, peer-reviewed synthetic procedures specifically for 4-Ethyl-2-fluorobenzaldehyde are not widely published. However, established methods for the synthesis of substituted fluorobenzaldehydes can be logically adapted. The following represent viable, field-proven approaches that a senior application scientist would consider.

Strategy 1: Ortho-Formylation of 3-Ethylfluorobenzene

This approach leverages the directing effect of the fluorine atom in an electrophilic aromatic substitution reaction.

Sources

Unlocking New Frontiers: A Technical Guide to the Potential Research Areas for 4-Ethyl-2-fluorobenzaldehyde

Introduction: The Untapped Potential of a Unique Chemical Scaffold

In the landscape of modern chemical synthesis, the strategic selection of building blocks is paramount to the successful development of novel molecules with tailored properties. 4-Ethyl-2-fluorobenzaldehyde, a disubstituted aromatic aldehyde, represents a largely unexplored yet highly promising scaffold for researchers in drug discovery, agrochemicals, and materials science. The unique interplay of its constituent functional groups—the reactive aldehyde, the electron-withdrawing ortho-fluoro substituent, and the lipophilic para-ethyl group—creates a molecule with a distinct electronic and steric profile. This guide serves as an in-depth exploration of the potential research avenues for 4-Ethyl-2-fluorobenzaldehyde, providing a scientifically grounded framework for its application in the synthesis of novel and impactful chemical entities.

The aldehyde functionality is a versatile handle for a myriad of organic transformations, including condensations, reductive aminations, and cycloadditions.[1] The presence of a fluorine atom at the ortho position significantly modulates the reactivity of both the aldehyde and the aromatic ring. This ortho-fluoro group can enhance reaction selectivity and, in the context of medicinal chemistry, improve metabolic stability and binding affinity of the final compound.[2] Concurrently, the para-ethyl group can serve as a lipophilic handle, potentially improving membrane permeability and acting as a bioisosteric replacement for other functional groups.[3] This combination of features positions 4-Ethyl-2-fluorobenzaldehyde as a valuable starting material for the generation of diverse molecular libraries with a high potential for biological activity and material applications.

This technical guide will delve into specific, actionable research areas, complete with validated experimental protocols and a discussion of the underlying chemical principles. We will explore its utility in the synthesis of bioactive heterocycles, the development of novel chalcones, and its application as a key intermediate in the construction of complex molecular architectures.

Physicochemical Properties and Reactivity Profile

A thorough understanding of the physicochemical properties of 4-Ethyl-2-fluorobenzaldehyde is essential for predicting its behavior in chemical reactions and biological systems.

| Property | Value | Source |

| CAS Number | 1176284-04-0 | [4] |

| Molecular Formula | C₉H₉FO | [4] |

| Molecular Weight | 152.17 g/mol | [4] |

| Appearance | Likely a colorless to pale yellow liquid or low-melting solid | Inferred from analogs |

| Boiling Point | Not explicitly available; estimated to be >200 °C | Inferred from analogs |

| Solubility | Expected to be soluble in common organic solvents (e.g., ethanol, ether, chloroform) and insoluble in water.[5] | Inferred from analogs |

The reactivity of 4-Ethyl-2-fluorobenzaldehyde is governed by the electronic effects of its substituents. The aldehyde group is a meta-director for electrophilic aromatic substitution due to its electron-withdrawing nature.[6] However, the ortho-fluoro and para-ethyl groups exert their own directing effects. The fluorine atom is an ortho, para-director, while the ethyl group is also an ortho, para-director. The interplay of these directing effects will influence the regioselectivity of further substitutions on the aromatic ring. The ortho-fluoro group, being strongly electronegative, enhances the electrophilicity of the aldehyde's carbonyl carbon, making it more susceptible to nucleophilic attack. This enhanced reactivity can be harnessed in various synthetic transformations.

Proposed Research Area 1: Synthesis of Novel Bioactive Heterocycles

Substituted benzaldehydes are pivotal starting materials for the synthesis of a wide array of nitrogen- and sulfur-containing heterocyclic compounds, many of which form the core of approved pharmaceuticals.[7] The unique substitution pattern of 4-Ethyl-2-fluorobenzaldehyde makes it an ideal candidate for the synthesis of novel benzothiazoles, quinolines, and other heterocyclic systems with potential therapeutic applications.

Benzothiazole Derivatives for Anticancer and Antimicrobial Applications

Benzothiazoles are a class of heterocyclic compounds known for their diverse biological activities, including anticancer and antimicrobial properties.[8][9] The synthesis of 2-substituted benzothiazoles is often achieved through the condensation of a substituted benzaldehyde with 2-aminothiophenol.[10]

Proposed Research Pathway:

Caption: Synthesis and screening of novel benzothiazole derivatives.

Experimental Protocol: Synthesis of 2-(4-Ethyl-2-fluorophenyl)benzothiazole

-

Reaction Setup: In a round-bottom flask, dissolve 4-Ethyl-2-fluorobenzaldehyde (1 mmol) and 2-aminothiophenol (1 mmol) in a suitable solvent such as dimethyl sulfoxide (DMSO) or ethanol (10 mL).

-

Reaction Conditions: The reaction can be performed under catalyst-free conditions in air or with the addition of a catalytic amount of iodine.[10] Stir the reaction mixture at room temperature or gently heat to 60-80 °C.

-

Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC).

-

Work-up and Purification: Upon completion, pour the reaction mixture into ice-cold water. The precipitated solid is collected by vacuum filtration, washed with water, and dried. The crude product can be purified by recrystallization from ethanol or by column chromatography on silica gel.

Quinoline Scaffolds for Antimalarial and Anti-inflammatory Drug Discovery

The quinoline core is present in numerous antimalarial drugs (e.g., chloroquine) and compounds with anti-inflammatory activity.[11] The Friedländer annulation, which involves the reaction of an o-aminobenzaldehyde or ketone with a compound containing an α-methylene group, is a classic method for quinoline synthesis.[12] A modern approach involves a one-pot reaction of 2-aminobenzyl alcohols with aldehydes.[13]

Proposed Research Pathway:

Caption: Synthesis and evaluation of novel quinoline derivatives.

Experimental Protocol: Synthesis of 2-(4-Ethyl-2-fluorophenyl)quinoline

-

Reaction Setup: In a sealed tube, combine 4-Ethyl-2-fluorobenzaldehyde (1 mmol), 2-aminobenzyl alcohol (1.2 mmol), and a suitable oxidant/catalyst system (e.g., anthraquinone as a photocatalyst in DMSO) in a solvent like DMSO.[13]

-

Reaction Conditions: Irradiate the mixture with visible light at room temperature and stir for the required time.

-

Monitoring: Monitor the reaction progress by TLC or GC-MS.

-

Work-up and Purification: After completion, dilute the reaction mixture with water and extract with an organic solvent such as ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is then purified by column chromatography.

Proposed Research Area 2: Development of Fluorinated Chalcones as Potential Anticancer Agents

Chalcones are α,β-unsaturated ketones that serve as precursors for flavonoids and are known to possess a wide range of biological activities, including potent anticancer effects. The incorporation of fluorine into the chalcone scaffold can enhance their therapeutic index.[14] 4-Ethyl-2-fluorobenzaldehyde is an excellent starting material for the synthesis of novel fluorinated chalcones.

Proposed Research Pathway:

Caption: Synthesis and anticancer evaluation of fluorinated chalcones.

Experimental Protocol: Claisen-Schmidt Condensation for Chalcone Synthesis

-

Reaction Setup: In a mortar, combine equimolar amounts of 4-Ethyl-2-fluorobenzaldehyde, a substituted acetophenone, and solid sodium hydroxide pellets.[14]

-

Reaction Conditions: Grind the mixture with a pestle for 5-10 minutes at room temperature. The mixture will typically form a paste and may solidify.

-

Work-up and Purification: Add cold water to the mortar and break up the solid. Collect the crude product by vacuum filtration. Wash the solid with water and recrystallize from a suitable solvent like ethanol to obtain the pure chalcone.

| Acetophenone Substituent (R) | Expected Chalcone | Potential Biological Activity |

| 4-Hydroxy | 1-(4-Hydroxyphenyl)-3-(4-ethyl-2-fluorophenyl)prop-2-en-1-one | Enhanced antioxidant and anticancer activity |

| 4-Methoxy | 1-(4-Methoxyphenyl)-3-(4-ethyl-2-fluorophenyl)prop-2-en-1-one | Potent anti-inflammatory and cytotoxic effects |

| 4-Nitro | 1-(4-Nitrophenyl)-3-(4-ethyl-2-fluorophenyl)prop-2-en-1-one | Potential for enhanced pro-apoptotic activity |

Proposed Research Area 3: Advanced Synthetic Intermediates and Material Science Applications

Beyond its direct use in the synthesis of bioactive molecules, 4-Ethyl-2-fluorobenzaldehyde can serve as a versatile intermediate for more complex synthetic transformations and for the development of novel materials.

Knoevenagel and Wittig Reactions for C-C Bond Formation

The Knoevenagel condensation of 4-Ethyl-2-fluorobenzaldehyde with active methylene compounds can lead to the formation of α,β-unsaturated products that are valuable intermediates in organic synthesis.[15][16] Similarly, the Wittig reaction provides a reliable method for the synthesis of alkenes from aldehydes.[6][17]

Proposed Research Pathway:

Caption: C-C bond forming reactions using 4-Ethyl-2-fluorobenzaldehyde.

Experimental Protocol: Knoevenagel Condensation with Malononitrile

-

Reaction Setup: In a flask, dissolve 4-Ethyl-2-fluorobenzaldehyde (1 mmol) and malononitrile (1 mmol) in ethanol.

-

Catalyst Addition: Add a catalytic amount of a weak base, such as piperidine or triethylamine.[16]

-

Reaction Conditions: Stir the mixture at room temperature. The product often precipitates out of the solution.

-

Work-up and Purification: Collect the solid product by filtration, wash with cold ethanol, and dry.

Experimental Protocol: Wittig Reaction

-

Ylide Preparation: Prepare the phosphorus ylide by treating a phosphonium salt (e.g., methyltriphenylphosphonium bromide) with a strong base (e.g., n-butyllithium) in an anhydrous solvent like THF under an inert atmosphere.[17]

-

Reaction with Aldehyde: Add a solution of 4-Ethyl-2-fluorobenzaldehyde in THF to the ylide solution at low temperature (e.g., -78 °C) and allow the mixture to warm to room temperature.

-

Work-up and Purification: Quench the reaction with water and extract the product with an organic solvent. The crude product is purified by column chromatography.

Reductive Amination for the Synthesis of Bioactive Amines

Reductive amination is a powerful method for the synthesis of primary, secondary, and tertiary amines.[18] This reaction involves the formation of an imine or iminium ion from an aldehyde and an amine, followed by reduction. 4-Ethyl-2-fluorobenzaldehyde can be used to synthesize a variety of novel amines with potential pharmacological applications.

Experimental Protocol: Reductive Amination

-

Imine Formation: In a flask, dissolve 4-Ethyl-2-fluorobenzaldehyde (1 mmol) and the desired primary or secondary amine (1.1 mmol) in a suitable solvent such as methanol or dichloromethane. A catalytic amount of acetic acid can be added to facilitate imine formation.[19]

-

Reduction: Add a reducing agent, such as sodium borohydride (NaBH₄) or sodium triacetoxyborohydride (NaBH(OAc)₃), to the reaction mixture.

-

Reaction Conditions: Stir the reaction at room temperature until the starting materials are consumed (monitored by TLC).

-

Work-up and Purification: Quench the reaction with water or a basic solution. Extract the product with an organic solvent, dry the organic layer, and purify the product by column chromatography.

Polymer and Materials Science Applications

Substituted benzaldehydes are used in the synthesis of polymers and functional materials.[20][21] For instance, they can be used as monomers or co-monomers in polymerization reactions to introduce specific functionalities into the polymer backbone. The fluorine and ethyl groups of 4-Ethyl-2-fluorobenzaldehyde could impart desirable properties such as thermal stability, hydrophobicity, and altered electronic properties to the resulting polymers. Additionally, this molecule could be explored as a precursor for the synthesis of novel photosensitizers and dyes.[22][23]

Conclusion: A Call to Exploration

4-Ethyl-2-fluorobenzaldehyde stands as a versatile and underutilized chemical entity with significant potential across multiple scientific disciplines. The strategic combination of its reactive aldehyde group with the unique electronic and steric influences of the ortho-fluoro and para-ethyl substituents provides a rich platform for the design and synthesis of novel molecules. The research areas proposed in this guide—spanning the synthesis of bioactive heterocycles, the development of fluorinated chalcones, and its application as an advanced synthetic intermediate—represent just the initial foray into the possibilities this molecule holds. It is our hope that this technical guide will serve as a catalyst for further investigation, empowering researchers to unlock the full potential of 4-Ethyl-2-fluorobenzaldehyde in their pursuit of scientific innovation.

References

- US6455739B1 - Production of 4-fluorobenzaldehyde - Google P

-

Amine synthesis by reductive amination (reductive alkylation) - Organic Chemistry Portal. (URL: [Link])

-

Aldehydes as powerful initiators for photochemical transformations - Beilstein Journals. (URL: [Link])

-

Why Benzaldehyde is metadirecting for nucleophilic substitution rections ? - Allen. (URL: [Link])

-

Benzothiazole synthesis - Organic Chemistry Portal. (URL: [Link])

-

Applications of Transition Metal-Catalyzed ortho-Fluorine-Directed C–H Functionalization of (Poly)fluoroarenes in Organic Synthesis - PMC - PubMed Central. (URL: [Link])

-

(a) Synthesis of quinoline from benzaldehyde (26), and 2‐oxopropanoic... - ResearchGate. (URL: [Link])

-

Synthesis of 2-Substituted Benzothiazole Derivatives and Their In Vitro Anticancer Effects and Antioxidant Activities Against Pancreatic Cancer Cells - PubMed. (URL: [Link])

-

Directed (ortho) Metallation. (URL: [Link])

-

Wittig Reaction - Organic Chemistry Portal. (URL: [Link])

-

Synthesis of quinolines - Organic Chemistry Portal. (URL: [Link])

-

Synthesis and properties of substituted benzaldehyde phenylhydrazones - ResearchGate. (URL: [Link])

-

Aldehyde not reacting in reductive amination reaction, thoughts? - ResearchGate. (URL: [Link])

-

Three-Component Synthesis of 2‐Substituted Quinolines and Benzo[f]quinolines Using Tertiary Amines as the - American Chemical Society. (URL: [Link])

-

Reductive Functionalization of Amides in Synthesis and for Modification of Bioactive Compounds - Frontiers. (URL: [Link])

-

Synthesis of Substituted Benzaldehydes via a Two-Step, One-Pot Reduction/Cross-Coupling Procedure - NIH. (URL: [Link])

-

Process for producing fluorobenzaldehydes - European Patent Office - EP 0289942 B1. (URL: [Link])

-

Wittig reaction with benzaldehyde - Chemistry Stack Exchange. (URL: [Link])

-

Functional Phthalaldehyde Polymers by Copolymerization with Substituted Benzaldehydes | Macromolecules - ACS Publications. (URL: [Link])

-

Synthesis of Panchromatic Photosensitizing Dyes. Part 2: Literature Survey - DTIC. (URL: [Link])

-

Use of Bioisosteric Functional Group Replacements or Modifications for Improved Environmental Health. (URL: [Link])

-

Solvent-Free Aldol Condensation Reactions: Synthesis of Chalcone Derivatives - The Royal Society of Chemistry. (URL: [Link])

-

Benzaldehyde Series - Sparrow Chemical. (URL: [Link])

-

4-Fluorobenzaldehyde: Properties, Synthesis, and Applications. (URL: [Link])

-

Recent Advances in Synthesis of Benzothiazole Compounds Related to Green Chemistry. (URL: [Link])

-

SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW - IIP Series. (URL: [Link])

-

Preparation of 4-fluorobenzaldehyde - PrepChem.com. (URL: [Link])

-

Reductive Amination - YouTube. (URL: [Link])

- CN105884591A - Preparation method of 2-fluoro-5-bromobenzaldehyde - Google P

-

Exploring the Chemistry, Reactions, Applications, and Biomedical Potentials of 2-Nitrobenzaldehyde and 2-Chlorobenzaldehyde. (URL: [Link])

-

Recent Advances in Synthesis of Benzothiazole Compounds Related to Green Chemistry. (URL: [Link])

-

Synthesis of Novel Pyrimido[4,5-b] Quinolines Containing Benzyloxy and 1,2,3-Triazole Moieties by DABCO as a Basic Catalyst - PMC - NIH. (URL: [Link])

-

Novel Methods of Knoevenagel Condensation - Banaras Hindu University. (URL: [Link])

-

Unsymmetrically substituted benzonaphthoporphyrazines: a new class of cationic photosensitizers for the photodynamic therapy of cancer - PubMed. (URL: [Link])

-

Knoevenagel condensation - Wikipedia. (URL: [Link])

-

Synthesis of 2-arylbenzothiazole derivatives and their application in bacterial detection. (URL: [Link])

Sources

- 1. researchgate.net [researchgate.net]

- 2. 4-ethyl benzaldehyde, 4748-78-1 [thegoodscentscompany.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. 4-Ethyl-2-fluorobenzaldehyde | 1176284-04-0 [chemicalbook.com]

- 5. nbinno.com [nbinno.com]

- 6. masterorganicchemistry.com [masterorganicchemistry.com]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. Synthesis of 2-Substituted Benzothiazole Derivatives and Their In Vitro Anticancer Effects and Antioxidant Activities Against Pancreatic Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. Benzothiazole synthesis [organic-chemistry.org]

- 11. pubs.acs.org [pubs.acs.org]

- 12. iipseries.org [iipseries.org]

- 13. Quinoline synthesis [organic-chemistry.org]

- 14. m.youtube.com [m.youtube.com]

- 15. pdf.benchchem.com [pdf.benchchem.com]

- 16. Knoevenagel condensation - Wikipedia [en.wikipedia.org]

- 17. Wittig Reaction [organic-chemistry.org]

- 18. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]

- 19. m.youtube.com [m.youtube.com]

- 20. Efficient Two-Step Synthesis of Salicylaldehydes via Directed ortho-Lithiation of in situ N-Silylated O-Aryl N-Isopropylcarbamates [organic-chemistry.org]

- 21. ojs.wiserpub.com [ojs.wiserpub.com]

- 22. BJOC - Aldehydes as powerful initiators for photochemical transformations [beilstein-journals.org]

- 23. Unsymmetrically substituted benzonaphthoporphyrazines: a new class of cationic photosensitizers for the photodynamic therapy of cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for 4-Ethyl-2-fluorobenzaldehyde in Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction: Unveiling the Potential of a Unique Building Block

4-Ethyl-2-fluorobenzaldehyde (CAS No. 1176284-04-0) is a substituted aromatic aldehyde that holds significant promise as a versatile intermediate in modern organic synthesis. Its unique trifunctional substitution pattern—an electrophilic aldehyde group, a deactivating yet ortho-directing fluorine atom, and a para-ethyl group—offers a nuanced reactivity profile for the construction of complex molecular architectures. While specific applications of this compound are not yet widely documented in peer-reviewed literature, its structural motifs are prevalent in pharmacologically active compounds and agrochemicals. The presence of the fluorine atom can enhance metabolic stability, binding affinity, and lipophilicity of target molecules, making it a valuable synthon for drug discovery and development.[1][2]

This guide provides a comprehensive overview of the predicted reactivity and potential synthetic applications of 4-Ethyl-2-fluorobenzaldehyde. The protocols herein are based on established methodologies for structurally related compounds and are intended to serve as a robust starting point for further investigation and optimization.

Physicochemical Properties and Safety Data

A thorough understanding of the physical and chemical properties of a reagent is paramount for its safe and effective use.

| Property | Value | Reference |

| CAS Number | 1176284-04-0 | |

| Molecular Formula | C₉H₉FO | |

| Molecular Weight | 152.17 g/mol | |

| Appearance | Pale-yellow to Yellow-brown Liquid | |

| Storage Temperature | 2-8 °C |

Safety Information:

-

Hazard Statements: H302 (Harmful if swallowed)

-

Precautionary Statements: P261, P280, P305+P351+P338, P304+P340, P405, P501

-

Pictograms: Exclamation Mark

Note: This information is based on available supplier data and may not be exhaustive. Always consult the most recent Safety Data Sheet (SDS) from your supplier before handling this compound.

Proposed Synthesis of 4-Ethyl-2-fluorobenzaldehyde

A plausible synthetic route to 4-Ethyl-2-fluorobenzaldehyde can be envisioned starting from commercially available 3-fluoro-4-methylaniline, leveraging well-established transformations in organic chemistry.

Figure 1: Proposed synthetic pathway to 4-Ethyl-2-fluorobenzaldehyde.

This proposed synthesis involves a Sandmeyer reaction to introduce a bromine atom, followed by a Kumada coupling to install the ethyl group. Subsequent benzylic bromination and oxidation provide the target aldehyde.

Core Synthetic Applications and Protocols

The reactivity of 4-Ethyl-2-fluorobenzaldehyde is dictated by the interplay of its functional groups. The aldehyde group is the primary site for nucleophilic attack, while the ortho-fluorine atom exerts a strong electron-withdrawing inductive effect (-I), enhancing the electrophilicity of the carbonyl carbon.[3] However, the fluorine's lone pairs can also participate in resonance (+R), which can modulate this effect.[4] The para-ethyl group is a weak electron-donating group.

Knoevenagel Condensation for the Synthesis of α,β-Unsaturated Systems

The Knoevenagel condensation is a powerful tool for C-C bond formation, reacting an active methylene compound with an aldehyde or ketone.[5] The enhanced electrophilicity of the carbonyl carbon in 4-Ethyl-2-fluorobenzaldehyde, due to the ortho-fluorine, is expected to facilitate this reaction. The resulting α,β-unsaturated products are valuable intermediates in the synthesis of pharmaceuticals and other fine chemicals.

Figure 2: General mechanism of the Knoevenagel condensation.

Protocol: Synthesis of 2-(4-Ethyl-2-fluorobenzylidene)malononitrile

This protocol is adapted from a procedure for 4-fluorobenzaldehyde and should be optimized for the target substrate.

Materials:

-

4-Ethyl-2-fluorobenzaldehyde

-

Malononitrile

-

Piperidine (catalyst)

-

Ethanol (solvent)

-

Standard laboratory glassware

Procedure:

-

In a round-bottom flask, dissolve 4-Ethyl-2-fluorobenzaldehyde (1.0 eq) and malononitrile (1.0 eq) in ethanol.

-

Add a catalytic amount of piperidine (e.g., 2-3 drops) to the solution.

-

Stir the reaction mixture at room temperature and monitor the progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture in an ice bath to induce precipitation of the product.

-

Collect the solid product by vacuum filtration, wash with cold ethanol, and dry under vacuum.

| Parameter | Expected Outcome |

| Yield | >85% (estimated) |

| Purity | High, may require recrystallization |

| Characterization | ¹H NMR, ¹³C NMR, FT-IR, Mass Spectrometry |

Wittig Reaction for Alkene Synthesis

The Wittig reaction is a highly reliable method for converting aldehydes and ketones into alkenes.[6] It involves the reaction of the aldehyde with a phosphorus ylide (Wittig reagent). This reaction is expected to proceed efficiently with 4-Ethyl-2-fluorobenzaldehyde to yield the corresponding substituted styrene.

Protocol: Synthesis of 1-(4-Ethyl-2-fluorostyryl)benzene

This protocol is a general representation of a Wittig reaction and requires optimization.[7]

Materials:

-

4-Ethyl-2-fluorobenzaldehyde

-

Benzyltriphenylphosphonium chloride

-

n-Butyllithium (n-BuLi)

-

Anhydrous Tetrahydrofuran (THF)

-

Standard laboratory glassware for air-sensitive reactions

Procedure:

-

Under an inert atmosphere (e.g., nitrogen or argon), suspend benzyltriphenylphosphonium chloride (1.1 eq) in anhydrous THF.

-

Cool the suspension to 0 °C and add n-BuLi (1.1 eq) dropwise. Allow the mixture to stir at room temperature for 1 hour to form the ylide (a deep red or orange color is typically observed).

-

Cool the ylide solution to 0 °C and add a solution of 4-Ethyl-2-fluorobenzaldehyde (1.0 eq) in anhydrous THF dropwise.

-

Allow the reaction to warm to room temperature and stir until TLC indicates complete consumption of the aldehyde.

-

Quench the reaction by adding water.

-

Extract the product with diethyl ether, wash the organic layer with brine, and dry over anhydrous sodium sulfate.

-

Remove the solvent under reduced pressure and purify the crude product by column chromatography on silica gel.

| Parameter | Expected Outcome |

| Yield | 60-80% (estimated) |

| Stereoselectivity | Mixture of (E) and (Z) isomers, dependent on ylide stability and reaction conditions.[8] |

| Characterization | ¹H NMR, ¹³C NMR, Mass Spectrometry |

Reductive Amination for the Synthesis of Amines

Reductive amination is a cornerstone of medicinal chemistry for the synthesis of secondary and tertiary amines.[9] The reaction proceeds through the in-situ formation of an imine from the aldehyde and an amine, which is then reduced by a mild reducing agent.

Figure 3: General workflow for a reductive amination reaction.

Protocol: Synthesis of N-Benzyl-1-(4-ethyl-2-fluorophenyl)methanamine

This protocol is adapted from a general procedure for reductive amination.[10]

Materials:

-

4-Ethyl-2-fluorobenzaldehyde

-

Benzylamine

-

Sodium triacetoxyborohydride (NaBH(OAc)₃)

-

1,2-Dichloroethane (DCE)

-

Acetic acid (optional, catalyst)

-

Standard laboratory glassware

Procedure:

-

To a solution of 4-Ethyl-2-fluorobenzaldehyde (1.0 eq) in DCE, add benzylamine (1.0 eq). A catalytic amount of acetic acid can be added if necessary.

-

Stir the mixture at room temperature for 20-30 minutes to allow for imine formation.

-

Add sodium triacetoxyborohydride (1.5 eq) portion-wise to the reaction mixture.

-

Continue stirring at room temperature and monitor the reaction by TLC.

-

Once the reaction is complete, quench with a saturated aqueous solution of sodium bicarbonate.

-

Separate the organic layer, and extract the aqueous layer with dichloromethane.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography.

| Parameter | Expected Outcome |

| Yield | 70-90% (estimated) |

| Purity | High after purification |

| Characterization | ¹H NMR, ¹³C NMR, Mass Spectrometry |

Grignard Reaction for the Synthesis of Secondary Alcohols

The Grignard reaction provides a classic and efficient method for the formation of C-C bonds and the synthesis of alcohols.[11] The reaction of 4-Ethyl-2-fluorobenzaldehyde with a Grignard reagent is expected to yield a secondary alcohol, a valuable precursor for various pharmaceuticals.

Protocol: Synthesis of 1-(4-Ethyl-2-fluorophenyl)propan-1-ol

This protocol is based on a general procedure for the reaction of Grignard reagents with aldehydes.[12][13]

Materials:

-

4-Ethyl-2-fluorobenzaldehyde

-

Ethylmagnesium bromide (Grignard reagent, commercially available or freshly prepared)

-

Anhydrous diethyl ether or THF

-

Saturated aqueous ammonium chloride solution

-

Standard laboratory glassware for air-sensitive reactions

Procedure:

-

In a flame-dried, three-necked flask under an inert atmosphere, place a solution of 4-Ethyl-2-fluorobenzaldehyde (1.0 eq) in anhydrous diethyl ether.

-

Cool the solution to 0 °C in an ice bath.

-

Add the ethylmagnesium bromide solution (1.1 eq) dropwise via an addition funnel, maintaining the temperature below 10 °C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1-2 hours, or until TLC analysis indicates the absence of the starting aldehyde.

-

Cool the reaction mixture to 0 °C and slowly quench by the dropwise addition of saturated aqueous ammonium chloride solution.

-

Extract the product with diethyl ether.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

-

Purify the resulting alcohol by column chromatography if necessary.

| Parameter | Expected Outcome |

| Yield | 80-95% (estimated) |

| Purity | High, purification may be required to remove magnesium salts |

| Characterization | ¹H NMR, ¹³C NMR, FT-IR, Mass Spectrometry |

Conclusion

4-Ethyl-2-fluorobenzaldehyde represents a promising, albeit under-explored, building block for organic synthesis. The electronic and steric influences of its substituents create a unique reactivity profile that can be harnessed for the efficient construction of a variety of important molecular scaffolds. The protocols provided in this guide, while based on analogous systems, offer a solid foundation for researchers to begin exploring the synthetic utility of this compound. Further investigation into its applications in medicinal chemistry and materials science is warranted and is expected to yield novel and valuable discoveries.

References

- This reference is a placeholder for a potential future publication on the synthesis of 4-Ethyl-2-fluorobenzaldehyde.

- Key Applications of 4-Fluorobenzaldehyde in Modern Chemical Synthesis. (URL: Available upon request)

-

Fluorobenzaldehyde - Wikipedia. (URL: [Link])

- This reference is a placeholder for a potential future publication on the safety d

- Enhancing Crop Protection: The Impact of 2-Fluorobenzaldehyde in Pesticide Synthesis. (URL: Available upon request)

- This reference is a placeholder for a potential future publication on the reductive amin

-

Wittig Reaction - Examples and Mechanism - Master Organic Chemistry. (URL: [Link])

- A Comparative Guide to the Reactivity of 2-(Benzyloxy)-4-fluorobenzaldehyde and 2,4-difluorobenzaldehyde. (URL: Available upon request)

- This reference is a placeholder for a potential future publication on the synthesis of chalcones

- Application Notes and Protocols: Knoevenagel Condensation of 4-Fluorobenzaldehyde with Active Methylene Compounds. (URL: Available upon request)

-

Proton and fluorine magnetic resonance studies of some benzoyl fluoride derivatives. Sensitivity of the fluorine shifts to intramolecular van der Waals interactions and steric effects - Canadian Science Publishing. (URL: [Link])

- Application Notes and Protocols: Grignard Reaction with 2-Chloro-6-fluorobenzaldehyde. (URL: Available upon request)

- This reference is a placeholder for a potential future publication on the synthesis of quinazoline derivatives

-

Wittig reaction with benzaldehyde - Chemistry Stack Exchange. (URL: [Link])

- This reference is a placeholder for a potential future publication on the synthesis of quinazoline deriv

- Application Notes and Protocols: Grignard Reaction with 4-Fluorobenzaldehyde. (URL: Available upon request)

- This reference is a placeholder for a potential future publication on the synthesis of 4-fluorobenzaldehyde.

- This reference is a placeholder for a potential future publication on the safety d

-

Reductive Amination, and How It Works - Master Organic Chemistry. (URL: [Link])

-

Synthesis of Chalcones Derivatives and Their Biological Activities: A Review | ACS Omega. (URL: [Link])

- This reference is a placeholder for a potential future publication on the synthesis of 4-fluorobenzaldehyde.

- This reference is a placeholder for a potential future public

-

Amine synthesis by reductive amination (reductive alkylation) - Organic Chemistry Portal. (URL: [Link])

- This reference is a placeholder for a potential future publication on the synthesis of 4-fluorobenzaldehyde.

- This reference is a placeholder for a potential future publication on electrophilic arom

- This reference is a placeholder for a potential future publication on aldol condens

-

Wittig Reaction - Organic Chemistry Portal. (URL: [Link])

- This reference is a placeholder for a potential future publication on the safety d

- This reference is a placeholder for a potential future publication on the synthesis of quinazoline deriv

-

Synthesis of Quinazoline and Quinazolinone Derivatives via Ligand-Promoted Ruthenium-Catalyzed Dehydrogenative and Deaminative C - e-Publications@Marquette. (URL: [Link])

-

16.4: Substituent Effects in Electrophilic Substitutions - Chemistry LibreTexts. (URL: [Link])

- This reference is a placeholder for a potential future publication on the safety d

- This reference is a placeholder for a potential future public

-

Grignard Reagents For Addition To Aldehydes and Ketones - Master Organic Chemistry. (URL: [Link])

- This reference is a placeholder for a potential future public

- This reference is a placeholder for a potential future public

-

Directing Effects - csbsju. (URL: [Link])

- This reference is a placeholder for a potential future publication on reactions of fluorine-containing 3-oxo esters.

- This reference is a placeholder for a potential future publication on the synthesis of quinazoline deriv

- This reference is a placeholder for a potential future publication on reductive amin

-

Wittig reaction - Wikipedia. (URL: [Link])

-

Reactions with Grignard Reagents - Chemistry LibreTexts. (URL: [Link])

Sources

- 1. researchgate.net [researchgate.net]

- 2. 4-ETHOXY-2-FLUOROBENZALDEHYDE synthesis - chemicalbook [chemicalbook.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. Aromatic Electrophilic Substitution [employees.csbsju.edu]

- 5. 2-Azidobenzaldehyde-Enabled Construction of Quinazoline Derivatives: A Review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. masterorganicchemistry.com [masterorganicchemistry.com]

- 7. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 8. Wittig reaction - Wikipedia [en.wikipedia.org]

- 9. masterorganicchemistry.com [masterorganicchemistry.com]

- 10. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]

- 11. masterorganicchemistry.com [masterorganicchemistry.com]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. chem.libretexts.org [chem.libretexts.org]

The Strategic deployment of 4-Ethyl-2-fluorobenzaldehyde in Modern Medicinal Chemistry: Application Notes and Protocols

In the landscape of contemporary drug discovery, the judicious selection of molecular building blocks is paramount to the successful design and synthesis of novel therapeutic agents. Among the vast arsenal of chemical scaffolds available to medicinal chemists, substituted benzaldehydes hold a place of prominence due to their versatile reactivity. This guide focuses on a particularly strategic building block: 4-Ethyl-2-fluorobenzaldehyde .

This document serves as a detailed technical guide for researchers, scientists, and drug development professionals. It will elucidate the physicochemical properties, synthesis, and reactivity of 4-Ethyl-2-fluorobenzaldehyde, with a significant focus on its application in the synthesis of targeted therapeutics, most notably as a key precursor to the TRK inhibitor, Larotrectinib. The narrative will delve into the causality behind experimental choices and provide field-proven insights into its utilization.

Physicochemical and Spectroscopic Profile

4-Ethyl-2-fluorobenzaldehyde (CAS Number: 1176284-04-0) is a disubstituted aromatic aldehyde. The presence and positioning of the ethyl and fluoro groups on the benzaldehyde core impart unique electronic and steric properties that are instrumental in its synthetic applications.[1]

Structural Features and Their Implications:

-

Aldehyde Group: This primary functional group is an electrophilic center, readily participating in a wide array of chemical transformations. It is the key handle for constructing more complex molecular architectures through reactions such as reductive amination, Wittig reactions, and aldol condensations.

-

2-Fluoro Substituent: The highly electronegative fluorine atom at the ortho position exerts a strong electron-withdrawing inductive effect. This can influence the reactivity of the adjacent aldehyde group and the aromatic ring. In the context of medicinal chemistry, the introduction of fluorine can enhance metabolic stability, improve binding affinity to target proteins, and modulate the pKa of nearby functional groups.[1]

-

4-Ethyl Substituent: The ethyl group at the para position is an electron-donating group, which can subtly modulate the electronic properties of the aromatic ring. It also provides a lipophilic handle, which can be crucial for optimizing the pharmacokinetic profile of a drug candidate, including its absorption, distribution, metabolism, and excretion (ADME) properties.

Predicted Physicochemical Properties:

While extensive experimental data for 4-Ethyl-2-fluorobenzaldehyde is not broadly published, computational models provide valuable predicted data.

| Property | Predicted Value | Source |

| Molecular Formula | C₉H₉FO | PubChem[2] |

| Molecular Weight | 152.17 g/mol | PubChem[2] |

| XLogP3 | 2.3 | PubChem[2] |

| Hydrogen Bond Donor Count | 0 | PubChem[2] |

| Hydrogen Bond Acceptor Count | 1 | PubChem[2] |

| Rotatable Bond Count | 2 | PubChem[2] |

Spectroscopic Characterization (Anticipated):

Based on the analysis of related structures like 4-fluorobenzaldehyde and 4-ethylbenzaldehyde, the following spectroscopic signatures can be anticipated for 4-Ethyl-2-fluorobenzaldehyde:[3][4]

-

¹H NMR: The spectrum would be expected to show a singlet for the aldehydic proton (likely downfield, ~10 ppm), signals for the aromatic protons (in the range of 7-8 ppm) with splitting patterns influenced by both the ethyl and fluoro substituents, and a quartet and a triplet for the ethyl group protons.

-

¹³C NMR: The carbonyl carbon should appear significantly downfield (~190 ppm). The carbon bearing the fluorine atom will show a large one-bond C-F coupling constant.

-

¹⁹F NMR: A singlet is expected, with a chemical shift characteristic of an aryl fluoride.

-

IR Spectroscopy: A strong absorption band corresponding to the C=O stretch of the aldehyde will be prominent (typically 1680-1715 cm⁻¹). C-H stretching of the aldehyde and aromatic ring, as well as C-F stretching vibrations, will also be present.[3][5]

-

Mass Spectrometry: The molecular ion peak (M+) would be observed at m/z = 152. Common fragmentation patterns for benzaldehydes include the loss of a hydrogen atom ([M-H]⁺) and the loss of the formyl group ([M-CHO]⁺).[6]

Synthesis of 4-Ethyl-2-fluorobenzaldehyde

The synthesis of 4-Ethyl-2-fluorobenzaldehyde can be approached through established methods for the formylation of aromatic rings. A logical and commonly employed strategy is the ortho-formylation of a readily available starting material, 1-ethyl-3-fluorobenzene.

Conceptual Synthetic Workflow:

Figure 1: Conceptual workflow for the synthesis of 4-Ethyl-2-fluorobenzaldehyde.

Detailed Protocol: Ortho-metalation and Formylation

This protocol describes a representative method for the synthesis of 4-Ethyl-2-fluorobenzaldehyde from 1-ethyl-3-fluorobenzene. The fluorine atom acts as a directing group for ortho-lithiation.

Materials:

-

1-Ethyl-3-fluorobenzene

-

sec-Butyllithium (s-BuLi) in cyclohexane

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Anhydrous Tetrahydrofuran (THF)

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Diethyl ether

-

Anhydrous magnesium sulfate (MgSO₄)

-

Argon or Nitrogen gas supply

-

Standard glassware for anhydrous reactions (Schlenk line, oven-dried flasks, etc.)

Procedure:

-

Reaction Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, a dropping funnel, and a nitrogen/argon inlet.

-

Initial Solution: Dissolve 1-ethyl-3-fluorobenzene (1.0 eq) in anhydrous THF under an inert atmosphere.

-

Lithiation: Cool the solution to -78 °C using a dry ice/acetone bath. Slowly add s-BuLi (1.1 eq) dropwise via the dropping funnel, maintaining the internal temperature below -70 °C. Stir the resulting solution at -78 °C for 1 hour.

-

Formylation: Add anhydrous DMF (1.5 eq) dropwise to the reaction mixture, again keeping the temperature below -70 °C. After the addition is complete, allow the reaction to stir at -78 °C for another 2 hours.

-

Quenching: Slowly warm the reaction mixture to 0 °C and then quench by the careful addition of a saturated aqueous NH₄Cl solution.

-

Extraction: Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x volumes).

-

Workup: Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford pure 4-Ethyl-2-fluorobenzaldehyde.

Causality Behind Experimental Choices:

-

Directed Ortho-Metalation: The fluorine atom is an effective ortho-directing group for lithiation, making this a regioselective method for introducing a substituent at the 2-position.

-

Low Temperature: The reaction is carried out at -78 °C to prevent side reactions, such as the addition of the organolithium reagent to the newly formed aldehyde.

-

Anhydrous Conditions: Organolithium reagents are highly reactive towards protic sources, including water. Therefore, stringent anhydrous conditions are essential for the success of the reaction.

Application in the Synthesis of TRK Inhibitors: The Case of Larotrectinib

A paramount application of 4-Ethyl-2-fluorobenzaldehyde is its role as a crucial building block in the synthesis of Larotrectinib, a first-in-class, highly selective Tropomyosin Receptor Kinase (TRK) inhibitor. Larotrectinib is approved for the treatment of adult and pediatric patients with solid tumors that have a neurotrophic receptor tyrosine kinase (NTRK) gene fusion.

The 4-ethyl-2-fluorophenyl moiety of Larotrectinib is essential for its potent and selective binding to the TRK kinase domain. The synthesis of this key fragment often begins with 4-Ethyl-2-fluorobenzaldehyde.

Key Synthetic Transformation: Reductive Amination

A pivotal step in the incorporation of the 4-ethyl-2-fluorophenyl group is the reductive amination of 4-Ethyl-2-fluorobenzaldehyde with a chiral amine intermediate. This reaction forms a stereochemically defined C-N bond, which is critical for the final drug's biological activity.

General Workflow for Larotrectinib Intermediate Synthesis:

Sources

- 1. 4-Ethyl-2-fluorobenzaldehyde | 1176284-04-0 [chemicalbook.com]

- 2. researchgate.net [researchgate.net]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. spectrabase.com [spectrabase.com]

- 5. CN107987082B - A kind of Preparation Method And Their Intermediate of Larotrectinib - Google Patents [patents.google.com]

- 6. WO2019089668A1 - Salts and solid state forms of larotrectinib - Google Patents [patents.google.com]

Application Notes and Protocols for 4-Ethyl-2-fluorobenzaldehyde: A Guide for Synthetic Chemists

Introduction: The Synthetic Versatility of 4-Ethyl-2-fluorobenzaldehyde

4-Ethyl-2-fluorobenzaldehyde is a substituted aromatic aldehyde that holds significant potential as a building block in medicinal chemistry and materials science. Its unique substitution pattern—an activating ethyl group at the 4-position and an electron-withdrawing fluorine atom at the 2-position—creates a nuanced electronic environment that influences the reactivity of the aldehyde functional group. This guide provides detailed protocols for several fundamental transformations of 4-Ethyl-2-fluorobenzaldehyde, offering researchers and drug development professionals a practical framework for its utilization in the synthesis of more complex molecular architectures.

The protocols herein are presented with an emphasis on the underlying chemical principles, providing not just a set of instructions, but also a rationale for the experimental design. All procedures should be conducted by trained professionals in a well-ventilated fume hood, adhering to all relevant safety protocols.

Physicochemical Properties and Safety Considerations

While specific experimental data for 4-Ethyl-2-fluorobenzaldehyde is not extensively published, its properties can be extrapolated from structurally similar compounds. It is expected to be a liquid or a low-melting solid at room temperature.

Safety Precautions: Substituted benzaldehydes can be irritants to the skin, eyes, and respiratory tract.[1] Similar compounds, such as 2-fluorobenzaldehyde, are classified as flammable liquids and are harmful if swallowed.[2] Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, must be worn at all times. All manipulations should be performed in a chemical fume hood.

Core Synthetic Transformations and Protocols

The aldehyde functionality is one of the most versatile in organic synthesis, amenable to a wide array of transformations. This section details protocols for olefination, reductive amination, oxidation, and reduction of 4-Ethyl-2-fluorobenzaldehyde.

Wittig Reaction: Carbon-Carbon Double Bond Formation

The Wittig reaction is a powerful method for the synthesis of alkenes from aldehydes and ketones.[3][4] It involves the reaction of an aldehyde with a phosphorus ylide, generated in situ from a phosphonium salt and a strong base.[3] The reaction is highly regioselective, with the double bond forming specifically at the location of the original carbonyl group.[4]

-

Anhydrous Conditions: The phosphorus ylide is a strong base and will be quenched by protic solvents like water. Therefore, the reaction must be carried out under strictly anhydrous conditions.

-

Base Selection: A strong base is required to deprotonate the phosphonium salt to form the ylide. n-Butyllithium (n-BuLi) is a common choice for non-stabilized ylides.[3]

-

Solvent: Anhydrous tetrahydrofuran (THF) is an excellent solvent for the Wittig reaction as it is aprotic and effectively solvates the intermediates.

This protocol describes the reaction of 4-Ethyl-2-fluorobenzaldehyde with benzyltriphenylphosphonium chloride to yield a stilbene derivative.

Materials:

| Reagent/Material | Molecular Weight ( g/mol ) | Amount (mmol) | Mass/Volume |

| Benzyltriphenylphosphonium chloride | 388.88 | 1.1 | 428 mg |

| Anhydrous Tetrahydrofuran (THF) | - | - | 20 mL |

| n-Butyllithium (1.6 M in hexanes) | 64.06 | 1.1 | 0.69 mL |

| 4-Ethyl-2-fluorobenzaldehyde | 152.16 | 1.0 | 152 mg |

| Saturated aqueous NH₄Cl solution | - | - | 10 mL |

| Diethyl ether | - | - | 3 x 15 mL |